molecular formula C13H12ClN3O2 B12356808 2-[(6-Chloro-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]benzonitrile

2-[(6-Chloro-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]benzonitrile

Cat. No.: B12356808
M. Wt: 277.70 g/mol
InChI Key: FOFCQFMAKFIQKP-UHFFFAOYSA-N
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Description

2-[(6-Chloro-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]benzonitrile is a chemical compound with the molecular formula C13H10ClN3O2 and a molecular weight of 275.69 g/mol . This compound is characterized by the presence of a benzonitrile group attached to a diazinane ring, which is substituted with a chloro and a methyl group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Chloro-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of toluene with excess trichlorocyanomethane to obtain benzyl trichloromethyl methane. This intermediate is then hydrolyzed and neutralized with urea under alkaline conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Chloro-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while nucleophilic substitution can result in the formation of various substituted derivatives.

Scientific Research Applications

2-[(6-Chloro-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]benzonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(6-Chloro-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[(6-Chloro-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]benzonitrile include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a benzonitrile and a diazinane ring. This combination of structural features imparts unique chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C13H12ClN3O2

Molecular Weight

277.70 g/mol

IUPAC Name

2-[(6-chloro-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]benzonitrile

InChI

InChI=1S/C13H12ClN3O2/c1-16-12(18)6-11(14)17(13(16)19)8-10-5-3-2-4-9(10)7-15/h2-5,11H,6,8H2,1H3

InChI Key

FOFCQFMAKFIQKP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(N(C1=O)CC2=CC=CC=C2C#N)Cl

Origin of Product

United States

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